molecular formula C7H16N2O3 B2971959 Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate CAS No. 114897-60-8

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate

Cat. No.: B2971959
CAS No.: 114897-60-8
M. Wt: 176.216
InChI Key: KRQGMKRHNHNWLO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a protected hydrazine derivative of value in organic synthesis and medicinal chemistry. It incorporates two key functional groups: a hydrazinecarboxylate moiety protected by a tert-butoxycarbonyl (Boc) group and a terminal hydroxyethyl side chain. The Boc protecting group, a standard in peptide synthesis , enhances the molecule's stability and allows for selective deprotection under mild acidic conditions. The presence of the hydroxyethyl group provides a handle for further functionalization, such as etherification or esterification, making this compound a versatile building block for constructing more complex molecular architectures. Similar Boc-protected hydrazine compounds are widely used as intermediates in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals. As a reagent, it is likely to be employed in nucleophilic substitution reactions or as a precursor for hydrazone formation. Researchers are advised to consult safety data sheets before use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dark, and dry place is recommended to maintain stability.

Properties

IUPAC Name

tert-butyl N-amino-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQGMKRHNHNWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-bromoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the bromoethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the hydrazinecarboxylate moiety can participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl hydrazinecarboxylate scaffold is versatile, with modifications on the hydrazine nitrogen leading to diverse analogs. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and applications.

Table 1: Structural and Functional Comparison of Tert-butyl Hydrazinecarboxylate Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate 2-Hydroxyethyl C₇H₁₀N₂O₂S* 176.21 Polar, potential hydrogen bonding
Tert-butyl 1-allylhydrazinecarboxylate Allyl C₈H₁₆N₂O₂ 172.23 Non-polar, intermediate in synthesis
Tert-butyl 1-methyl-2-phenylhydrazinecarboxylate Methyl + Phenyl C₁₂H₁₈N₂O₂ 222.29 Bulky aromatic, used as intermediates
Tert-butyl 2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate Tosyl-pyrrolopyrazine C₁₄H₁₈N₄O₄S 354.39 Synthetic intermediate for heterocycles
Tert-butyl 1-hexyl-2-(pyrimidine-5-carbonyl)hydrazinecarboxylate (e.g., 39e) Hexyl + pyrimidine-carbonyl C₁₈H₂₈N₄O₃ 348.45 HDAC inhibition, medicinal chemistry
Benzylidene derivatives (e.g., 8a–9o) Arylidene (e.g., 4-chlorophenyl) Variable ~250–300 Condensation products, antitubercular activity

*Formula discrepancy noted; expected formula without sulfur: C₇H₁₄N₂O₃ (MW 174.20).

Key Comparative Insights

Substituent Effects on Physicochemical Properties Polarity: The hydroxyethyl group enhances polarity and aqueous solubility compared to non-polar substituents like allyl (e.g., 172.23 g/mol, ) or aromatic groups (e.g., 222.29 g/mol, ). Stability: The Boc group stabilizes the hydrazine core, but substituents like tosyl (in ) or pyrimidine-carbonyl (in ) may alter reactivity under acidic/basic conditions.

Synthetic Accessibility

  • Yields : Derivatives with simple substituents (e.g., allyl) are synthesized in high yields (e.g., 80% for 5a , ), while bulky or complex groups (e.g., trityl-piperazine in ) result in lower yields (21% for 125 ).
  • Functionalization : The hydroxyethyl group enables further derivatization (e.g., oxidation to carbonyl or ether formation), similar to benzylidene condensation in .

Biological and Chemical Applications

  • Medicinal Chemistry : HDAC inhibitors (e.g., ) leverage bulky substituents (hexyl, indole) for selective enzyme binding. The hydroxyethyl group’s hydrogen-bonding capacity may enhance target interaction in drug design.
  • Antitubercular Activity : Benzylidene derivatives (e.g., 8a–9o , ) exhibit activity linked to aryl substituent electronics, suggesting the hydroxyethyl analog could be tuned for similar applications.

Analytical Data

  • Spectroscopy : NMR and MS data (e.g., ¹H NMR δ 10.92 for 40a , ) are critical for structural confirmation. The target compound’s hydroxyethyl group would show characteristic O–H and N–H stretches in IR.
  • Chromatography : Polarity differences are reflected in Rf values (e.g., 0.65 for 11 vs. 0.42 for 16 , ), guiding purification strategies.

Research Findings and Implications

  • Structural Flexibility : The Boc-hydrazinecarboxylate framework supports diverse substitutions, enabling tailored physicochemical and biological properties.
  • Gaps and Contradictions : Discrepancies in the molecular formula of the target compound (e.g., sulfur in ) highlight the need for independent verification.
  • Future Directions : Exploration of the hydroxyethyl derivative’s role in drug delivery (via PEG-like solubility) or metal coordination (via –OH and –NH groups) is warranted.

Biological Activity

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinecarboxylate moiety and a hydroxyethyl group. This unique structure contributes to its reactivity and biological properties. The compound is soluble in common organic solvents such as ethanol and methanol, which facilitates its use in various biochemical assays .

Target Interactions

The biological activity of this compound can be attributed to its interactions with macromolecules, particularly proteins and enzymes. The piperazine ring within its structure allows for favorable interactions that may influence enzyme activity and cellular signaling pathways .

Biochemical Pathways

Research indicates that derivatives of this compound can participate in significant biochemical pathways, including enzyme inhibition and modulation. For instance, it has been explored as a precursor for synthesizing biologically active molecules that target specific enzymes involved in disease processes .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics when administered in vivo. Its solubility profile suggests efficient distribution within biological systems, which is critical for its therapeutic efficacy .

Biological Activities

This compound has demonstrated a wide spectrum of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular proliferation pathways.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes related to cancer metabolism.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Effects : A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to controls, suggesting its potential as an anticancer agent .
  • Enzyme Activity Modulation : Research focused on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain key metabolic enzymes, which could lead to altered metabolic profiles in cancer cells .

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateContains piperazine ring; similar solubilityAntimicrobial and anticancer effects
Tert-butyl carbazateSimpler structure; lacks hydroxyethyl groupLimited reactivity compared to target compound
Tert-butyl (2-hydroxyethyl)(methyl)carbamateSimilar functional groups; different activityModerate enzyme inhibition

Q & A

Q. What are the standard synthetic protocols for synthesizing tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate?

The compound is typically synthesized via hydrazine-mediated reactions. For example:

  • Procedure : Dissolve tert-butyl carbazate (1.00 equiv) in ethanol, add hydrazine (1.03 equiv) dropwise, stir at room temperature until completion (monitored by TLC), and purify via column chromatography .
  • Yield Optimization : Adjust stoichiometry (e.g., 5.8 mmol starting material with 5.97 mmol hydrazine) and solvent volume (e.g., 10 mL EtOH for 5.8 mmol substrate) to balance solubility and reaction kinetics .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product (typical yield: 60–80%) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for diagnostic peaks (e.g., tert-butyl protons at ~1.4 ppm, hydroxyl proton at ~3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 270 [M+H+^+]) and fragmentation patterns .
  • TLC Monitoring : Use Rf values to track reaction progress and verify purity .

Q. What safety precautions are critical during handling?

  • Hazard Classification : Classified as Acute Toxicity (Oral, Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood .
  • Waste Management : Neutralize acidic/basic residues before disposal. Avoid aqueous discharge due to hydrazine derivatives .

Advanced Research Questions

Q. How can reaction pathways be optimized for higher yields or regioselectivity?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of hydrazine. Ethanol is preferred for balancing cost and reactivity .
  • Temperature Control : Explore reflux conditions (e.g., 80°C in ethanol) to accelerate kinetics, but monitor for side reactions (e.g., ester hydrolysis) .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction coordinates .

Q. How do structural modifications influence biological activity?

  • Derivatization : React with substituted benzaldehydes to form hydrazone derivatives (e.g., 8a–o, 9a–o) for antitubercular or enzyme inhibition studies .
  • Bioactivity Assays : Test derivatives against bacterial strains (e.g., Mycobacterium tuberculosis) via microdilution assays, correlating substituent effects (e.g., electron-withdrawing groups) with MIC values .

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

  • Replication : Repeat synthesis and characterization to rule out experimental error .
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What computational tools aid in predicting reactivity or stability?

  • Reaction Path Analysis : Apply software like Gaussian or ORCA to simulate intermediates (e.g., hydrazine adducts) and identify rate-limiting steps .
  • Molecular Dynamics (MD) : Model solvent interactions to predict aggregation or degradation pathways .

Methodological Challenges and Solutions

Q. Addressing low yields in hydrazine coupling reactions

  • Problem : Competing side reactions (e.g., over-alkylation).
  • Solution : Use stoichiometric hydrazine (1.0–1.05 equiv) and inert atmosphere to minimize oxidation .

Q. Managing hygroscopicity during storage

  • Problem : Hydrolysis of the tert-butyl carbamate group.
  • Solution : Store under nitrogen at –20°C in desiccated containers. Pre-dry solvents (e.g., molecular sieves in EtOH) .

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